molecular formula C13H24N2O2 B594212 Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate CAS No. 1251006-64-0

Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate

Cat. No.: B594212
CAS No.: 1251006-64-0
M. Wt: 240.347
InChI Key: NVJNOFWSEGNPKX-UHFFFAOYSA-N
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Description

Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.35 g/mol . It is commonly used in various scientific research applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .

Scientific Research Applications

Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate include:

Uniqueness

This compound is unique due to its specific structural features, which confer distinct reactivity and properties. Its azetidine ring and piperidine moiety make it a valuable intermediate in organic synthesis and a versatile tool in scientific research .

Biological Activity

Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate (TBPA) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of TBPA, exploring its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C13H24N2O2
  • Molecular Weight : 240.347 g/mol
  • CAS Number : 1251006-64-0

TBPA features a tert-butyl group, a piperidine moiety, and an azetidine ring, which contribute to its unique chemical properties and potential biological interactions.

The biological activity of TBPA is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate these targets' activities, influencing biochemical pathways that are crucial for physiological functions. While specific target interactions are still being elucidated, preliminary studies suggest that TBPA could affect neurotransmitter systems and inflammatory pathways.

1. Neuroscience Research

TBPA has been investigated for its potential effects on neurological disorders. Its structural similarity to known neuroactive compounds suggests that it may influence neurotransmitter receptors, particularly those related to dopamine and serotonin pathways.

2. Anti-inflammatory Potential

Preliminary studies indicate that TBPA may exhibit anti-inflammatory properties. It has been shown to modulate cytokine release in macrophages, which could be beneficial in treating conditions characterized by excessive inflammation.

Data Table: Summary of Biological Activities

Activity Description References
Neurotransmitter ModulationPotential interaction with dopamine and serotonin receptors
Anti-inflammatory EffectsModulation of cytokine release in macrophages
Synthesis ApplicationsUsed as an intermediate in drug development

Case Study 1: Neuropharmacological Screening

In a study aimed at evaluating the neuropharmacological effects of TBPA, researchers administered varying doses to animal models. The results indicated a dose-dependent increase in locomotor activity, suggesting potential stimulant effects similar to those observed with certain psychostimulants. These findings warrant further investigation into TBPA's utility as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Inflammatory Response Modulation

Another study focused on the anti-inflammatory properties of TBPA. Human macrophages treated with TBPA showed a significant reduction in IL-1β release when stimulated with LPS/ATP. This suggests that TBPA may inhibit the NLRP3 inflammasome pathway, a critical component in the inflammatory response. The results highlighted the compound's potential as a therapeutic agent for inflammatory diseases.

Properties

IUPAC Name

tert-butyl 3-piperidin-4-ylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-11(9-15)10-4-6-14-7-5-10/h10-11,14H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJNOFWSEGNPKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90719179
Record name tert-Butyl 3-(piperidin-4-yl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251006-64-0
Record name tert-Butyl 3-(piperidin-4-yl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TERT-BUTYL 3-(PIPERIDIN-4-YL)AZETIDINE-1-CARBOXYLATE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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